1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA
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Overview
Description
1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA is a compound that features an adamantane moiety, a phenyl group, and a butylurea fragment Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA typically involves the reaction of 1-(isocyanatomethyl)adamantane with substituted anilines. The reaction is carried out in the presence of a base such as triethylamine in a solvent like diethyl ether . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, which includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly soluble epoxide hydrolase (sEH).
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.
Comparison with Similar Compounds
1-(ADAMANTAN-1-YL)UREA: Shares the adamantane moiety but lacks the phenyl and butyl groups.
1-(PHENYL)UREA: Contains the phenyl group but lacks the adamantane and butyl groups.
1-(BUTYL)UREA: Features the butyl group but lacks the adamantane and phenyl groups.
Uniqueness: 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA is unique due to the combination of the adamantane, phenyl, and butylurea fragments. This unique structure imparts specific physical and chemical properties, such as enhanced stability, lipophilicity, and biological activity .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenyl]-3-butylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-2-3-8-22-20(24)23-19-6-4-18(5-7-19)21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXHVGWMDSGNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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